molecular formula C9H17Br B14703364 2-Bromonon-2-ene CAS No. 24404-60-2

2-Bromonon-2-ene

Cat. No.: B14703364
CAS No.: 24404-60-2
M. Wt: 205.13 g/mol
InChI Key: ZQBHMUDFNAJQDA-UHFFFAOYSA-N
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Description

2-Bromonon-2-ene: is an organic compound with the molecular formula C9H17Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a nonene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromonon-2-ene can be synthesized through various methods, including:

    Addition of Hydrogen Bromide to Non-2-ene: This method involves the addition of hydrogen bromide to non-2-ene under controlled conditions to yield this compound.

    Halogenation of Non-2-ene: Another method involves the direct halogenation of non-2-ene using bromine in the presence of a catalyst or under UV light.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where non-2-ene is reacted with bromine in a continuous flow reactor. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromonon-2-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form non-2-yne.

    Addition Reactions: It can participate in addition reactions with various reagents to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

    Addition Reactions: Reagents like hydrogen, halogens, and hydrogen halides are commonly used.

Major Products Formed:

    Substitution Reactions: Products include non-2-ol and other substituted nonenes.

    Elimination Reactions: The major product is non-2-yne.

    Addition Reactions: Products include dibromononane, nonane, and bromononane.

Scientific Research Applications

2-Bromonon-2-ene has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromonon-2-ene involves its reactivity as an alkene and a brominated compound. It can participate in various chemical reactions due to the presence of the bromine atom, which makes it a good leaving group in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbon-carbon bonds in addition reactions or the formation of alkenes in elimination reactions.

Comparison with Similar Compounds

    1-Bromononane: Similar in structure but lacks the double bond.

    2-Chloronon-2-ene: Similar in structure but has a chlorine atom instead of bromine.

    Non-2-ene: Similar in structure but lacks the bromine atom.

Uniqueness: 2-Bromonon-2-ene is unique due to the presence of both a bromine atom and a double bond, which makes it highly reactive and versatile in various chemical reactions. This combination allows it to participate in a wide range of synthetic applications, making it a valuable compound in organic chemistry and industrial processes.

Properties

CAS No.

24404-60-2

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

2-bromonon-2-ene

InChI

InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h8H,3-7H2,1-2H3

InChI Key

ZQBHMUDFNAJQDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C)Br

Origin of Product

United States

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